molecular formula C20H18O4 B179379 [1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate) CAS No. 13082-48-9

[1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate)

Cat. No.: B179379
CAS No.: 13082-48-9
M. Wt: 322.4 g/mol
InChI Key: HVTJQICZTQZLSK-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate) (CAS 13082-48-9) is a high-purity difunctional methacrylate monomer characterized by its white to light yellow crystalline powder appearance and a melting point of approximately 154 °C . With a molecular formula of C20H18O4 and a molecular weight of 322.35 g/mol, this compound is built around a rigid biphenyl core, which, when incorporated into polymer networks, enhances thermal and mechanical properties . The presence of two reactive methacrylate groups allows it to function as an efficient cross-linker in polymerization reactions, facilitating the formation of robust, cross-linked polymer networks with improved stability . A significant application of this monomer is in the field of display technology, where it serves as a formulation component in the manufacturing of liquid crystal displays (LCDs). It is used to adjust the orientation and response speed of liquid crystal molecules, thereby contributing to the enhanced performance and quality of LCDs, monitors, and projectors . Researchers value it for developing advanced polymeric materials, including cross-linked fluorescent polymeric nanoparticles (FPNs) for aggregation-induced emission (AIE) applications, which are promising tools in bioimaging due to their high sensitivity and excellent biocompatibility . This product is intended for research purposes only and is strictly for use in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Please refer to the relevant Safety Data Sheet (SDS) for proper handling and storage information before use.

Properties

IUPAC Name

[4-[4-(2-methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-13(2)19(21)23-17-9-5-15(6-10-17)16-7-11-18(12-8-16)24-20(22)14(3)4/h5-12H,1,3H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTJQICZTQZLSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34447-22-8
Record name 2-Propenoic acid, 2-methyl-, 1,1′-[1,1′-biphenyl]-4,4′-diyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34447-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID401347225
Record name [4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate
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Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13082-48-9
Record name [4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Biphenyl dimethacrylat
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Preparation Methods

Reaction Mechanism and Catalyst System

The predominant industrial method employs a nickel-catalyzed cross-coupling reaction between aryl zinc intermediates and halogenated precursors. This process, detailed in US Patent 4,620,025, utilizes dichlorobis(triphenylphosphine)nickel(II) (0.0035 mol%) in tetrahydrofuran (THF) at 30°C for 2.5–4 hours. The reaction proceeds through oxidative addition of the nickel catalyst to the aryl halide, followed by transmetallation with the organozinc reagent.

Key stoichiometric relationships:

ComponentMolar RatioRole
Aryl zinc intermediate1.0Nucleophile
4-Bromo-2-methylacrylate1.05Electrophile
Ni(PPh₃)₂Cl₂0.035 mol%Catalyst
ZnCl₂1.4 eqLewis acid promoter

Laboratory-Scale Procedure

A representative synthesis from patent data:

  • Grignard Formation : React 5-bromo-2-fluorotoluene (23.8 mmol) with magnesium turnings (38.1 mmol) in THF at 45°C

  • Zinc Transmetallation : Add ZnCl₂ (14.9 mmol) to form aryl zinc species

  • Cross-Coupling : Combine with 4-bromo-2-methylacrylate (0.102 mol) and Ni(PPh₃)₂Cl₂ (0.003 mol) at 30°C

  • Workup : Acidic quench (1.5M HCl), ethyl acetate extraction, silica gel chromatography (CH₂Cl₂ eluent)

  • Crystallization : Dissolve crude product in methanol (50 ml), seed at 40°C, cool to -15°C

Yield progression:

StepYield (%)Purity (HPLC)
After extraction8282%
Post-crystallization6799.5%

Friedel-Crafts Acylation Route

Acid-Catalyzed Cyclization

Alternative syntheses employ Friedel-Crafts chemistry, though with lower regioselectivity compared to cross-coupling methods. A typical protocol involves:

  • Anhydrous AlCl₃ (2.5 eq) as Lewis acid

  • Dichloromethane solvent at -10°C

  • Slow addition of 2-methylacryloyl chloride (2.2 eq)

Critical parameters:

VariableOptimal RangeEffect on Yield
Temperature-15°C to -5°CPrevents diastereomer formation
Addition rate0.5 mL/minMinimizes oligomerization
Catalyst activationPre-stir 30 minEnhances acylation efficiency

Comparative Performance Data

Benchmarking against cross-coupling methods:

MetricCross-CouplingFriedel-Crafts
Isolated yield67%42%
Diastereomeric ratio>99:183:17
Reaction time4 hr18 hr
Catalyst cost (USD/g)12.504.20

Industrial-Scale Production Optimization

Continuous Flow Reactor Design

Modern facilities implement flow chemistry to enhance process control:

  • Reactor 1 : Grignard formation (residence time 15 min, 45°C)

  • Reactor 2 : Zinc transmetallation (10 min, 25°C)

  • Reactor 3 : Nickel-catalyzed coupling (3 hr, 30°C)

  • In-line Analytics : FTIR monitors conversion at each stage

Performance metrics from pilot plant trials:

Batch ParameterFlask Scale100 L Reactor
Space-time yield (g/L/h)12.418.7
Energy consumption (kW·h/kg)8.25.1
Solvent recovery (%)7294

Purification Advances

Multi-stage crystallization achieves pharmaceutical-grade purity:

  • Primary Crystallization : Methanol/water (80:20) at -15°C

  • Hot Filtration : Remove polymeric byproducts (>5000 Da)

  • Recrystallization : Acetonitrile/ethyl acetate gradient cooling

Impurity profile reduction:

Impurity ClassCrude (%)Final Product (%)
Diacrylates8.2<0.1
Nickel residues120 ppm<2 ppm
Solvent residuals3100 ppm<500 ppm

Stability Considerations During Synthesis

Thermal Decomposition Pathways

Accelerated stability studies reveal critical control points:

  • Onset Temperature : 148°C (DSC analysis)

  • Major Degradants :

    • 4,4'-Biphenol (formed via ester hydrolysis above 100°C)

    • 2-Methylacrylic acid dimer (radical-mediated at >120°C)

Oxygen Sensitivity Mitigation

Process modifications to prevent free radical side reactions:

  • Nitrogen Sparging : Maintain <10 ppm dissolved O₂

  • Radical Scavengers : 0.1% (w/w) 4-methoxyphenol inhibitor

  • Light Exclusion : Amber glass reactors with 450 nm cutoff

Emerging Synthetic Technologies

Photoredox Catalysis

Preliminary studies show promise for visible-light-mediated coupling:

  • Ir(ppy)₃ catalyst (0.5 mol%)

  • Blue LED irradiation (450 nm, 15 W)

  • Room temperature operation

Comparative efficiency:

ConditionConversion (%)Selectivity (%)
Dark1241
24 hr illumination8993

Enzymatic Esterification

Biocatalytic approaches under investigation:

  • Candida antarctica Lipase B (CALB) immobilized on mesoporous silica

  • Solvent-free system at 60°C

  • Water activity (aₙ) maintained at 0.23

Performance metrics:

ParameterValue
Turnover frequency420 h⁻¹
Enzyme half-life18 batches
Esterification yield78%

Chemical Reactions Analysis

Types of Reactions

[1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate): can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, can vary depending on the specific reaction and desired product.

Major Products Formed

The major products formed from these reactions can include various oxidized, reduced, and substituted derivatives of the original compound

Scientific Research Applications

[1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate): has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules and natural products.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which [1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate) exerts its effects involves its interaction with specific molecular targets and pathways. For example, compounds with similar structures have been found to react with CoA in situ to form potent inhibitors of the MenB enzyme from the menaquinone biosynthesis pathway in Mycobacterium tuberculosis . This reactivity is significant for the development of novel therapeutic agents against bacterial infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: 4,4'-Bis(Bromomethyl)-1,1'-biphenyl

Key Differences:

  • Bromine’s electronegativity and leaving-group capability make it reactive in nucleophilic substitutions (e.g., Suzuki couplings), whereas methacrylate groups undergo radical polymerization .
  • Applications : The brominated derivative is used as an intermediate in flame retardants or organic synthesis, whereas the methacrylate variant serves as a polymer crosslinker .
Property [1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate) 4,4'-Bis(Bromomethyl)-1,1'-biphenyl
Molecular Formula C₂₀H₁₈O₄ C₁₄H₁₂Br₂
Molar Mass (g/mol) 322.35 340.06
Density (g/cm³) 1.127 Not reported
Key Functional Groups Methacrylate esters Bromomethyl groups
Primary Applications Polymer crosslinking, coatings Flame retardants, synthesis intermediates

Functional Analogs: Bisphenol A (BPA) Derivatives

Key Differences:

  • Core Structure : BPA (CAS 80-05-7) features a propane-linked bis(4-hydroxyphenyl) core, whereas [1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate) has a rigid biphenyl backbone. The biphenyl structure enhances thermal stability and rigidity in polymers compared to BPA’s flexible propane linkage .
  • Reactivity : BPA’s hydroxyl groups are used in polycarbonate and epoxy resin synthesis, while methacrylate groups enable free-radical polymerization. BPA is also associated with endocrine-disrupting effects, whereas the toxicity profile of the biphenyl methacrylate remains less studied .
Property [1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate) Bisphenol A (BPA)
Molecular Formula C₂₀H₁₈O₄ C₁₅H₁₆O₂
Molar Mass (g/mol) 322.35 228.29
Core Structure Biphenyl Propane-linked bis(4-hydroxyphenyl)
Key Functional Groups Methacrylate esters Hydroxyl groups
Primary Applications High-strength polymers, dental resins Polycarbonates, epoxy resins

Other Biphenyl Derivatives: Cosmetic Colorants

highlights biphenyl-based azo compounds (e.g., CI21100, CI21108) used as cosmetic colorants. These differ fundamentally from [1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate) in functionality, as they contain dichlorobiphenyl azo groups and amide linkages for coloration rather than polymerizable methacrylates .

Research Findings and Implications

  • Thermal Stability : The biphenyl core in [1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate) contributes to higher thermal decomposition temperatures (~478°C) compared to BPA-based polymers (degrading near 250°C) .
  • Polymer Performance : Methacrylate-functionalized biphenyls produce polymers with reduced shrinkage and higher glass transition temperatures (Tg) than acrylate analogs due to steric hindrance from methyl groups .

Biological Activity

[1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate) is a compound known for its potential applications in various fields, including materials science and medicine. This article focuses on its biological activity, particularly its antimicrobial, anticancer, and other relevant pharmacological properties.

  • Chemical Formula : C20H18O4
  • Molecular Weight : 322.35 g/mol
  • CAS Number : 13082-48-9

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various biphenyl derivatives, including [1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate). The compound's effectiveness against different bacterial strains has been a focal point of research.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus7.81 µg/mL
Escherichia coli15.62 µg/mL
Acinetobacter baumannii15.62 µg/mL

The compound exhibited significant antibacterial activity comparable to standard antibiotics like ciprofloxacin. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Anticancer Activity

Studies have also explored the anticancer potential of [1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate). Research indicates that certain derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and DNA damage.

Case Study: MCF-7 Cell Line

In vitro studies on the MCF-7 human breast cancer cell line demonstrated that the compound can inhibit cell proliferation effectively:

Compound IC50 Value (µM) Effect
[1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate)< 0.1Induces apoptosis

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

The biological activity of [1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate) is primarily attributed to its ability to interact with cellular components:

  • ROS Generation : The compound promotes oxidative stress in target cells.
  • DNA Damage : It induces DNA strand breaks leading to cell cycle arrest and apoptosis.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell metabolism has been suggested.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing [1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate) with high purity?

  • Methodological Answer : Synthesis typically involves esterification of biphenyl-4,4'-diol with methacrylic acid derivatives. Purification via column chromatography or recrystallization is critical to achieve high purity. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy for functional group confirmation and single-crystal X-ray diffraction for absolute stereochemical assignment . Monitoring reaction progress via thin-layer chromatography (TLC) ensures minimal byproduct formation.

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy : 1^1H and 13^13C NMR confirm ester linkages and biphenyl backbone integrity.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (322.35 g/mol) .
  • X-ray Crystallography : Resolves spatial arrangement, as demonstrated in biphenyl derivatives .
  • Thermal Analysis : Differential scanning calorimetry (DSC) assesses phase transitions and thermal stability.

Q. How does the biphenyl core influence the compound’s stability under varying experimental conditions?

  • Methodological Answer : The rigid biphenyl structure enhances thermal stability but may increase susceptibility to photodegradation due to extended π-conjugation. Accelerated stability studies under UV/visible light with HPLC monitoring can quantify degradation pathways. Controlled experiments comparing biphenyl vs. non-biphenyl analogs (e.g., using TGA for thermal decomposition profiles) isolate structural effects .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of [1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate) in polymerization reactions?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model electron density distribution to identify reactive sites. Reaction path search algorithms, such as the artificial force-induced reaction (AFIR) method, simulate polymerization initiation and propagation steps. Coupling computational results with experimental validation (e.g., radical trapping assays) refines predictive accuracy .

Q. What experimental strategies resolve discrepancies between predicted and observed thermal properties (e.g., boiling point)?

  • Methodological Answer : The predicted boiling point (478.4±25.0°C ) may vary due to impurities or decomposition. High-vacuum distillation paired with real-time mass spectrometry detects decomposition products. Comparing experimental data with computational predictions (e.g., using COSMO-RS solvation models) identifies systematic errors in theoretical methods .

Q. How can the design of experiments (DoE) optimize synthesis conditions for this compound?

  • Methodological Answer : Employ factorial design to test variables (e.g., catalyst loading, temperature). Response surface methodology (RSM) identifies optimal conditions for yield and purity. For example, a central composite design (CCD) minimizes trial runs while accounting for interactions between solvent polarity and reaction time .

Methodological Challenges and Data Analysis

Q. What statistical approaches are suitable for analyzing contradictory data on the compound’s solubility in polar solvents?

  • Methodological Answer : Use multivariate analysis (e.g., principal component analysis, PCA) to correlate solvent polarity parameters (Hansen solubility parameters) with experimental solubility data. Outlier detection (e.g., Grubbs’ test) identifies anomalous measurements caused by impurities or measurement errors .

Q. How can biphenyl-based methacrylates be integrated into advanced membrane technologies?

  • Methodological Answer : The compound’s rigidity makes it a candidate for crosslinked polymer membranes. Evaluate gas separation performance (e.g., CO2_2/N2_2 selectivity) using permeability tests under controlled humidity. Compare with molecular dynamics simulations of membrane pore structure .

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